1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 5-hydroxy-2H-pyrrol-2-one class, characterized by a pyrrolidinone core substituted with a dimethylaminoethyl group at position 1, a 4-methoxybenzoyl group at position 4, and a p-tolyl (4-methylphenyl) group at position 4.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-5-7-16(8-6-15)20-19(21(26)17-9-11-18(29-4)12-10-17)22(27)23(28)25(20)14-13-24(2)3/h5-12,20,26H,13-14H2,1-4H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOFTVEUDWMCK-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known as compound 4340-2986, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H30N2O4
- Molecular Weight : 422.52 g/mol
- IUPAC Name : 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-2,5-dihydro-1H-pyrrol-2-one
- LogP (Partition Coefficient) : 3.968
- Water Solubility (LogSw) : -4.05
The compound features a pyrrole ring with various functional groups that suggest potential interactions with biological systems, making it a subject of interest for further research in drug discovery .
Structural Representation
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is attributed to its structural features that allow for interactions with various biological targets. Preliminary studies indicate that the compound may exhibit:
- Antitumor Activity : The presence of aromatic substituents and the pyrrole core may enhance its ability to inhibit cancer cell proliferation.
- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine receptors .
In Vitro Studies
Research has shown that derivatives of similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study using the MTT assay demonstrated that certain pyrrole derivatives had significant anticancer effects, prompting further investigation into 4340-2986's activity against specific tumor types .
Case Studies
- Anticancer Evaluation : A study reported the synthesis and evaluation of various pyrrole derivatives, including those structurally related to 4340-2986. These compounds were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
- Receptor Binding Studies : Another investigation focused on the binding affinity of similar compounds to serotonin receptors. The results indicated that modifications in the aromatic substituents significantly influenced receptor selectivity and potency .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-methoxybenzoyl-5-(4-methylphenyl)-1H-pyrrol-2(5H)-one | Similar pyrrole structure | Antitumor properties | Methyl substitution enhances lipophilicity |
| 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-nitrobenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one | Contains a nitro group | Potential anti-inflammatory effects | Nitro group may enhance reactivity |
| 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-fluorobenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one | Fluorinated benzoyl group | Altered pharmacokinetics | Fluorine substitution can improve metabolic stability |
Scientific Research Applications
Structural Insights
The compound features a pyrrole core substituted with various functional groups that enhance its biological activity. The presence of a dimethylamino group is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. For instance, a related compound was tested against human colon carcinoma cells, showing selective cytotoxicity towards cancer cells, which suggests that the pyrrole structure may be crucial for this activity .
Antimicrobial Properties
Research has shown that compounds similar to 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one possess antibacterial and antifungal properties. This has led to investigations into their potential use as antimicrobial agents in pharmaceuticals.
Neuropharmacological Effects
The dimethylaminoethyl moiety is often associated with psychoactive properties. Preliminary studies suggest that derivatives may influence neurotransmitter pathways, leading to potential applications in treating neurological disorders.
Polymer Chemistry
The compound's unique structure allows for its incorporation into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Research into the synthesis of polymer composites utilizing this pyrrole derivative has shown improved performance metrics in various applications.
Photonic Devices
Due to its potential photochemical properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tune its optical characteristics through chemical modification makes it a candidate for advanced materials in electronics.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity Assessment
In an experimental setup, the compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. Further investigations revealed that the mechanism of action involved induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Composite Development
A study focused on integrating the compound into a polystyrene matrix demonstrated enhanced thermal stability and mechanical strength compared to pure polystyrene. The findings suggest that such composites could be utilized in high-performance applications where durability is critical.
Chemical Reactions Analysis
Nucleophilic Recyclization Reactions
The pyrrolone core undergoes nucleophilic recyclization with primary amines, forming pyrrolidine-2-carboxylates. This reaction is facilitated by the electron-withdrawing effects of the carbonyl groups, which activate the ring for nucleophilic attack.
| Reactant | Product Structure | Conditions | Yield | Source |
|---|---|---|---|---|
| Primary alkyl amines | Pyrrolidine-2-carboxylates with aryl groups | Room temperature, 1,4-dioxane | 43–62% |
This reaction is critical for modifying the heterocyclic scaffold while retaining biological activity .
Electrophilic Aromatic Substitution
The p-tolyl group undergoes electrophilic substitution reactions. Halogenation and nitration occur preferentially at the para position relative to the methyl group due to its electron-donating nature.
Example:
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Chlorination with Cl<sub>2</sub>/FeCl<sub>3</sub> yields 5-(4-chloro-p-tolyl) derivatives (isolated yield: 28–47%) .
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Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 3 of the p-tolyl ring.
Hydroxyl Group Reactions
The 3-hydroxy group participates in:
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Esterification : Reacts with acetyl chloride to form 3-acetoxy derivatives (yield: 60–75%).
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Etherification : Forms methyl ethers using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> in DMF (yield: 55–68%).
Methoxybenzoyl Group Modifications
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Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves the methoxy group to yield a free phenolic -OH (yield: 82%).
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Hydrolysis : Under basic conditions (NaOH/EtOH), the benzoyl group converts to a carboxylic acid.
Amine-Alkylation Reactions
The dimethylaminoethyl side chain undergoes:
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Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt (yield: 90%).
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Reductive Amination : Condenses with aldehydes like 4-chlorobenzaldehyde in the presence of NaBH<sub>3</sub>CN to extend the alkyl chain .
Multicomponent Coupling Reactions
The compound serves as a precursor in three-component reactions involving:
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Aldehydes (e.g., 4-isopropylbenzaldehyde)
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Amines (e.g., 2-hydroxypropylamine)
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Pyruvate esters
| Aldehyde | Amine | Product Type | Yield |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | 2-Hydroxypropylamine | 1,5-Disubstituted pyrrolone | 43% |
| 4-Chlorobenzaldehyde | 2-Hydroxypropylamine | Chlorinated derivatives | 28–47% |
These reactions enable rapid diversification of the pyrrolone scaffold .
Metal-Catalyzed Cross-Couplings
The p-tolyl group participates in Suzuki-Miyaura couplings with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis. For example:
Biological Activation Pathways
In physiological environments, the compound undergoes:
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Oxidative Deamination : Catalyzed by monoamine oxidases, converting the dimethylaminoethyl group to an aldehyde.
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Hydroxyl Group Conjugation : Forms glucuronides via UDP-glucuronosyltransferase enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrol-2-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Key Observations
Substituent Impact on Synthesis: Electron-withdrawing groups (e.g., nitro in ’s Compound 35) or bulky substituents (e.g., indol-3-yl in ) often reduce yields due to steric hindrance or side reactions. The target compound’s dimethylaminoethyl group may enhance solubility, facilitating synthesis compared to less polar analogs . Compound 41 (44% yield) demonstrates that 2-hydroxypropyl and 4-isopropylphenyl groups improve reaction efficiency compared to Compound 18 (5% yield), which has a 4-ethylphenyl group .
Physicochemical Properties :
- Melting Points : Derivatives with rigid aromatic substituents (e.g., Compound 18, mp 243–245°C) exhibit higher melting points than those with flexible alkyl chains (e.g., Compound 41, mp 128–130°C) .
- Molecular Weight and Bioavailability : The target compound’s molecular weight (~423 g/mol) is within the range (<500 g/mol) associated with favorable oral bioavailability. Its polar surface area (estimated ~100 Ų) and rotatable bond count (~6) align with the criteria proposed by Veber et al. for optimal absorption .
Biological Activity :
- While direct activity data for the target compound is unavailable, analogs like ’s Compounds 32–35 exhibit antiestrogenic effects, suggesting that the 4-methoxybenzoyl and p-tolyl groups may enhance receptor binding .
- The indole-containing derivative () likely targets hydrophobic binding pockets due to its aromatic and halogenated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
